3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a chemical compound belonging to the chromenone family. It possesses a unique chemical structure and exhibits various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the reaction of 3-bromo-4-oxo-4H-chromen-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromenone core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted chromenone derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the chromenone core, which can exhibit different biological activities.
Scientific Research Applications
3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of various chemical products, including dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 3-Bromo-7-chloro-4H-chromen-4-one
Uniqueness
3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and biological activity compared to other similar chromenone derivatives.
Properties
IUPAC Name |
(3-bromo-4-oxochromen-7-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZKXUPBJKEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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